molecular formula C11H19NO B2695745 N-(3-ethylcyclohexyl)prop-2-enamide CAS No. 1339556-85-2

N-(3-ethylcyclohexyl)prop-2-enamide

Cat. No.: B2695745
CAS No.: 1339556-85-2
M. Wt: 181.279
InChI Key: IXDCQHMHKNLNOK-UHFFFAOYSA-N
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Description

N-(3-ethylcyclohexyl)prop-2-enamide: is an organic compound characterized by the presence of an amide group attached to a cyclohexyl ring with an ethyl substituent and a prop-2-enamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylcyclohexyl)prop-2-enamide typically involves the reaction of 3-ethylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-ethylcyclohexylamine+acryloyl chlorideThis compound+HCl\text{3-ethylcyclohexylamine} + \text{acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-ethylcyclohexylamine+acryloyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-ethylcyclohexyl)prop-2-enamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylcyclohexyl)prop-2-enamide
  • N-(3-ethylcyclohexyl)but-2-enamide
  • N-(3-ethylcyclohexyl)prop-2-ynamide

Uniqueness

N-(3-ethylcyclohexyl)prop-2-enamide is unique due to its specific structural features, such as the ethyl substituent on the cyclohexyl ring and the prop-2-enamide moiety. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Biological Activity

N-(3-ethylcyclohexyl)prop-2-enamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties and unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of a cyclohexyl ring with an ethyl substituent and a prop-2-enamide functional group. The molecular formula is C11H19NOC_{11}H_{19}NO, and its structure can influence its interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biochemical pathways, influencing physiological responses such as inflammation and cell proliferation.

Potential Targets

  • Enzymes : It may interact with enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.
  • Receptors : The compound could bind to receptors that mediate cellular responses, potentially affecting vascular and cardiac functions.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

  • Antineoplastic Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent. Its structural similarity to known alkylating agents raises interest in its efficacy against certain neoplasms.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the activity of various prop-2-enamide derivatives, including this compound, against cancer cell lines. The results demonstrated significant cytotoxicity in vitro, suggesting that this compound could serve as a lead for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. Utilizing murine models, researchers found that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential mechanism for its therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructure CharacteristicsBiological Activity
N-(3-methylcyclohexyl)prop-2-enamideMethyl group instead of ethylModerate cytotoxicity
N-(3-ethylcyclohexyl)but-2-enamideLonger carbon chainLimited anti-inflammatory effects
N-(3-ethylcyclohexyl)prop-2-ynamideAlkyne functional groupEnhanced reactivity but lower stability

Properties

IUPAC Name

N-(3-ethylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDCQHMHKNLNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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